molecular formula C6H7ClN2S B2916864 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride CAS No. 127698-22-0

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Cat. No.: B2916864
CAS No.: 127698-22-0
M. Wt: 174.65
InChI Key: VSJYUBNDQYQXEN-UHFFFAOYSA-N
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Description

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H6N2S•HCl and a molecular weight of 174.65 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with ammonium acetate and potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride
  • 2-Amino-2-(furan-3-yl)acetonitrile hydrochloride
  • 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride

Uniqueness

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is unique due to the position of the thiophene ring, which influences its electronic properties and reactivity. This positional isomerism can lead to different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

2-amino-2-thiophen-3-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJYUBNDQYQXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium cyanide (3.77 g, 77 mmol) was dissolved in water (40 ml) followed by ammonium chloride (4.53 g, 84.7 mmol). Thiophene-3-carboxaldehyde (Aldrich, 8.66 g, 77 mmol) was dissolved in MEOH (60 ml) and added via addition funnel to the rapidly stirring solution in a steady stream. The reaction was allowed to proceed at room temperature overnight. The reaction was diluted with saturated NaHCO3 and extracted with diethylether (3×100 ml). Organics were combined and washed with saturated NaCl and dried over Na2SO4. Organics were concentrated and the in a minimum amount of ether and filtered. The filtrate was satured with HCl gat at 0° C. The solids that formed were filtered and washed with ether to give after drying a yellow solid (6) which was used without further purification.
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
8.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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